

Reconstituting Lyophilized ATP Dipotassium Salt: Application Notes and Protocols

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Compound of Interest

Compound Name: ATP dipotassium

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Introduction

Adenosine 5'-triphosphate (ATP) is a pivotal molecule in cellular energetics, acting as the primary energy currency for a vast array of biological processes. In research and drug development, particularly in the field of kinase activity assays, a stable and accurately prepared ATP solution is critical for obtaining reliable and reproducible results. Lyophilized **ATP dipotassium** salt is a common form used in laboratories due to its stability as a solid. This document provides detailed protocols for the reconstitution, quantification, and storage of lyophilized **ATP dipotassium** salt to ensure its optimal performance in various experimental applications.

Chemical and Physical Properties

A thorough understanding of the properties of **ATP dipotassium** salt is essential for its proper handling and use.

Property	Value	Source
Molecular Formula	$C_{10}H_{14}K_2N_5O_{13}P_3$	[1]
Molecular Weight	583.36 g/mol (anhydrous basis)	[1]
Appearance	White to off-white lyophilized powder	
Solubility	Soluble in water (up to 50 mg/mL)	[1]
pH of aqueous solution	Acidic (around 3.5 for the disodium salt)	
Molar Extinction Coefficient (ϵ) at 259 nm	15,400 $M^{-1}cm^{-1}$ at pH 7.0	[2]

Application Notes

Importance of pH Adjustment

Aqueous solutions of ATP are acidic and can lead to hydrolysis of the phosphate bonds if not properly neutralized.[3] For most biological assays, including kinase assays, it is crucial to adjust the pH of the ATP stock solution to a physiological range, typically between 7.0 and 7.5. [2] Failure to do so can result in a decreased effective ATP concentration and variability in experimental outcomes. Use a suitable base, such as sodium hydroxide (NaOH), for pH adjustment, adding it slowly to avoid overshooting the target pH, which can also lead to ATP degradation.[2]

Accurate Concentration Determination

The actual concentration of a freshly prepared ATP solution should be verified. Due to the hygroscopic nature of the lyophilized powder, the actual mass may not perfectly correspond to the expected molar concentration. Spectrophotometric analysis is a straightforward and reliable method to determine the precise concentration of the ATP stock solution using the Beer-Lambert law ($A = \epsilon cl$), with the molar extinction coefficient provided above.[2]

Storage and Stability

Proper storage is critical to maintain the integrity of ATP solutions. Lyophilized **ATP dipotassium** salt is stable for years when stored at -20°C under desiccating conditions. Once reconstituted, aqueous solutions are significantly less stable. For long-term storage, it is recommended to aliquot the ATP stock solution into single-use volumes and store them at -20°C or -80°C .^[4] This practice minimizes freeze-thaw cycles, which can lead to degradation.^[5] Aqueous ATP solutions are stable for months when frozen but only for about a week at 0°C .

Experimental Protocols

Protocol 1: Reconstitution and pH Adjustment of ATP Dipotassium Salt

This protocol describes the preparation of a 100 mM ATP stock solution.

Materials:

- Lyophilized **ATP dipotassium** salt
- Nuclease-free water
- 1 M NaOH solution
- pH meter
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Warm to Room Temperature: Before opening, allow the vial of lyophilized ATP to equilibrate to room temperature for at least 30 minutes to prevent condensation.^[6]
- Initial Dissolution: Add a volume of nuclease-free water to the vial to achieve a concentration slightly higher than the target of 100 mM. For example, to prepare 9 mL of a 100 mM solution, initially add 7 mL of water.^[2]

- **pH Adjustment:** Gently mix to dissolve the powder. Place the solution on a magnetic stirrer and slowly add 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.5.^[2] Be cautious not to exceed this pH, as ATP hydrolyzes in basic conditions.^[2]
- **Final Volume Adjustment:** Once the pH is stable at 7.5, add nuclease-free water to reach the final desired volume (e.g., 9 mL).
- **Concentration Verification (Optional but Recommended):** Determine the precise concentration of the ATP solution using a spectrophotometer, as described in Protocol 2.
- **Aliquoting and Storage:** Dispense the ATP stock solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes. Store the aliquots at -20°C or -80°C.^[4]

Protocol 2: Spectrophotometric Quantification of ATP Stock Solution

Materials:

- Prepared ATP stock solution (from Protocol 1)
- 100 mM Phosphate buffer (pH 7.0) or the same buffer used for reconstitution
- UV-compatible cuvettes
- Spectrophotometer

Procedure:

- **Dilution:** Prepare a high dilution of your ATP stock solution. For a 100 mM stock, a 1:4000 dilution is appropriate.^[2] To do this, you can perform serial dilutions (e.g., 1:100 followed by 1:40).
- **Spectrophotometer Setup:** Set the spectrophotometer to measure absorbance at 259 nm. Use the dilution buffer as a blank.
- **Measurement:** Measure the absorbance of the diluted ATP solution.

- **Concentration Calculation:** Use the Beer-Lambert law to calculate the exact concentration of the ATP stock solution: $\text{Concentration (M)} = (\text{Absorbance at 259 nm}) / (\epsilon \times \text{path length in cm}) \times \text{Dilution Factor}$
 - $\epsilon = 15,400 \text{ M}^{-1}\text{cm}^{-1}$
 - Path length is typically 1 cm.

Data Presentation

Stability of ATP Solutions

Storage Condition	Form	Stability	Source
-20°C	Lyophilized Powder (desiccated)	≥ 2 years	
-20°C or -80°C	Aqueous Solution (aliquoted)	Months	[4]
0°C	Aqueous Solution	~1 week	
Room Temperature	Reconstituted	Up to 6 hours	[6]

Typical Working Concentrations for Kinase Assays

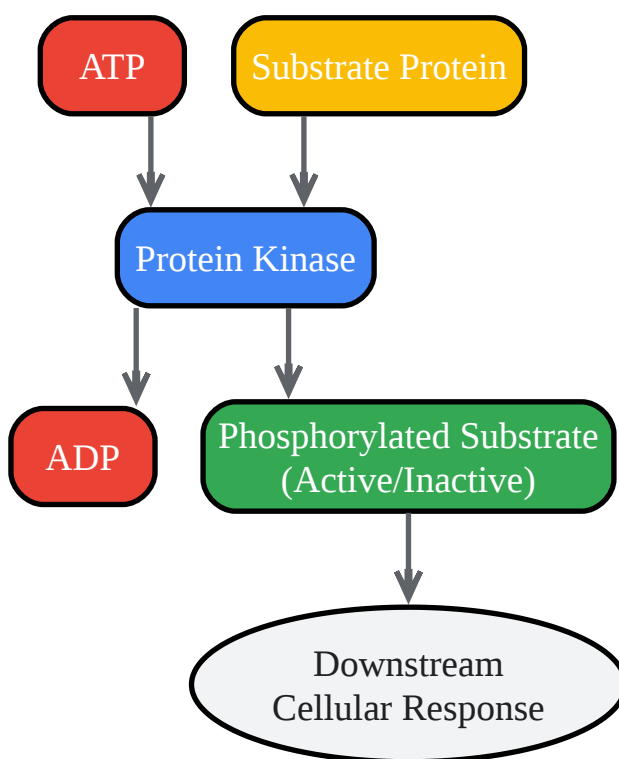
Assay Type	Typical ATP Concentration	Source
General Kinase Assay	At or below the K_m of the kinase for ATP	[7]
Radiometric Kinase Assay ([³² P]-ATP)	~100 μM	[8]
In Vitro Kinase Assays	Final concentration of 250 μM can be used	

Visualizations



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Caption: Workflow for reconstituting lyophilized ATP.



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